Tegafur Tegafur Tegafur is a congener of the antimetabolite fluorouracil with antineoplastic activity. Tegafur is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)
Tegafur is an organohalogen compound and a member of pyrimidines.
Tegafur (INN, BAN, USAN) is a prodrug of [DB00544] (5-FU), an antineoplastic agent used as the treatment of various cancers such as advanced gastric and colorectal cancers. It is a pyrimidine analogue used in combination therapies as an active chemotherapeutic agent in conjunction with [DB09257] and [DB03209], or along with [DB00544] as [DB09327]. Tegafur is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU by ensuring high concentrations of 5-FU at a lower dose of tegafur. When converted and bioactivated to 5-FU, the drug mediates an anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis. 5-FU is listed on the World Health Organization's List of Essential Medicines.
Brand Name: Vulcanchem
CAS No.: 17902-23-7
VCID: VC0548865
InChI: InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
SMILES: C1CC(OC1)N2C=C(C(=O)NC2=O)F
Molecular Formula: C8H9FN2O3
Molecular Weight: 200.17 g/mol

Tegafur

CAS No.: 17902-23-7

Inhibitors

VCID: VC0548865

Molecular Formula: C8H9FN2O3

Molecular Weight: 200.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tegafur - 17902-23-7

CAS No. 17902-23-7
Product Name Tegafur
Molecular Formula C8H9FN2O3
Molecular Weight 200.17 g/mol
IUPAC Name 5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
Standard InChIKey WFWLQNSHRPWKFK-UHFFFAOYSA-N
SMILES C1CC(OC1)N2C=C(C(=O)NC2=O)F
Canonical SMILES C1CC(OC1)N2C=C(C(=O)NC2=O)F
Appearance Solid powder
Melting Point 339.8-343.4
Description Tegafur is a congener of the antimetabolite fluorouracil with antineoplastic activity. Tegafur is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)
Tegafur is an organohalogen compound and a member of pyrimidines.
Tegafur (INN, BAN, USAN) is a prodrug of [DB00544] (5-FU), an antineoplastic agent used as the treatment of various cancers such as advanced gastric and colorectal cancers. It is a pyrimidine analogue used in combination therapies as an active chemotherapeutic agent in conjunction with [DB09257] and [DB03209], or along with [DB00544] as [DB09327]. Tegafur is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU by ensuring high concentrations of 5-FU at a lower dose of tegafur. When converted and bioactivated to 5-FU, the drug mediates an anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis. 5-FU is listed on the World Health Organization's List of Essential Medicines.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Partly miscible
29.9 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2-Tetrahydrofuryl)-5-fluorouracil
1-(Tetrahydro-2-furanyl)-5-fluorouracil
5-Fluoro-1-(tetrahydro-2-furanyl)-2,4-pyrimidinedione
Florafur
Fluorofur
FT 207
FT-207
FT207
Ftorafur
Futraful
N1-(2'-Tetrahydrofuryl)-5-fluorouracil
Sunfural S
Tegafur
Uftoral
Utefos
Reference 1: Kim J, Kim SH, Lee MG, Chung KY, Kim DS. Eccrine Squamous Syringometaplasia of Underlying Syringoma Associated with Tegafur/Gimeracil/Oteracil (TS-1). Acta Derm Venereol. 2015 Mar 13. doi: 10.2340/00015555-2092. [Epub ahead of print] PubMed PMID: 25766447.
2: Maolake A, Izumi K, Takahashi R, Itai S, Machioka K, Yaegashi H, Nohara T, Kitagawa Y, Kadono Y, Konaka H, Mizokami A, Namiki M. Efficacy of Tegafur-Uracil in Advanced Urothelial Cancer Patients after the Treatment Failure of Platinum-based Chemotherapy. Anticancer Res. 2015 Mar;35(3):1603-6. PubMed PMID: 25750316.
3: Suda H, Kochi M, Fujii M, Kanamori N, Mihara Y, Tamegai H, Funada T, Watanabe M, Takayama T. Complete response to uracil-tegafur alone in advanced rectal cancer. Hepatogastroenterology. 2014 Nov-Dec;61(136):2212-4. PubMed PMID: 25699353.
4: Sakaguchi I, Motohara T, Saito F, Takaishi K, Fukumatsu Y, Tohya T, Shibata S, Mimori H, Tashiro H, Katabuchi H. High-dose oral tegafur-uracil maintenance therapy in patients with uterine cervical cancer. J Gynecol Oncol. 2015 Feb 17. [Epub ahead of print] PubMed PMID: 25686399.
5: Wang HF, Lv JQ. The Clinical Evaluation of Tegafur Gimeracil Oteracil Combined with THP and DDP for Second-Line Treatment of Advanced Cardiac Carcinoma. Cell Biochem Biophys. 2015 Jan 25. [Epub ahead of print] PubMed PMID: 25618173.
6: Ishizuna K, Ninomiya J, Ogawa T, Kojima M, Tsuji E, Kawashima M, Nozaki M, Yamagishi H, Ueda Y. Effectiveness and safety of tegafur-gimeracil-oteracil potassium (TS-1) for metastatic breast cancer: a single-center retrospective study. Gan To Kagaku Ryoho. 2014 Dec;41(13):2577-82. PubMed PMID: 25596051.
7: Eguchi K, Oyama T, Tajima A, Abiko T, Sawafuji M, Horio H, Hashizume T, Matsutani N, Kato R, Nakayama M, Kawamura M, Kobayashi K. Intratumoral gene expression of 5-fluorouracil pharmacokinetics-related enzymes in stage I and II non-small cell lung cancer patients treated with uracil-tegafur after surgery: a prospective multi-institutional study in Japan. Lung Cancer. 2015 Jan;87(1):53-8. doi: 10.1016/j.lungcan.2014.10.013. Epub 2014 Nov 3. PubMed PMID: 25468199.
8: Inoue K, Sugiura F, Kogita A, Yoshioka Y, Sukegawa Y, Hida J, Okuno K. [Clinical trial of a seven-peptide vaccine and tegafur-uracil/leucovorin as combination therapy for advanced colorectal cancer]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1276-9. Japanese. PubMed PMID: 25335716.
9: Shiono S, Harada M, Abiko M, Sato T, Takanashi I. [A case of recurrent lung cancer with bone metastases treated with tegafur-uracil and zoledronic acid for long-term survival]. Gan To Kagaku Ryoho. 2014 Jun;41(6):757-9. Japanese. PubMed PMID: 25129089.
10: Yamamiya I, Yoshisue K, Ishii Y, Yamada H, Yoshida K. Species variation in the enantioselective metabolism of tegafur to 5-fluorouracil among rats, dogs and monkeys. J Pharm Pharmacol. 2014 Dec;66(12):1686-97. doi: 10.1111/jphp.12304. Epub 2014 Aug 13. PubMed PMID: 25117829.
PubChem Compound 5386
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator